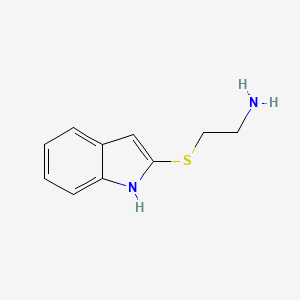
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Vue d'ensemble
Description
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and a trimethylsilyl-ethynyl group. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves the introduction of the difluoromethyl and trimethylsilyl-ethynyl groups onto a pyrazole ring. One common method involves the use of difluoromethylation and silylation reactions. The difluoromethyl group can be introduced via radical difluoromethylation using reagents such as difluoromethyl iodide and a radical initiator . The trimethylsilyl-ethynyl group can be introduced through a silylation reaction using trimethylsilyl acetylene and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would require efficient purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the difluoromethyl or trimethylsilyl-ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the trimethylsilyl-ethynyl group can influence its lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole, 1-(trifluoromethyl)-4-[2-(trimethylsilyl)ethynyl]-: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1H-Pyrazole, 1-(difluoromethyl)-4-[2-(methyl)ethynyl]-: Similar structure but with a methyl group instead of a trimethylsilyl group.
Uniqueness
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is unique due to the combination of the difluoromethyl and trimethylsilyl-ethynyl groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12F2N2Si |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
2-[1-(difluoromethyl)pyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H12F2N2Si/c1-14(2,3)5-4-8-6-12-13(7-8)9(10)11/h6-7,9H,1-3H3 |
Clé InChI |
LDPPFXNBRUEVIC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN(N=C1)C(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenylthieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B8668887.png)

![3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8668903.png)


![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)







